molecular formula C21H17N3O3S B300709 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide

2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide

Cat. No. B300709
M. Wt: 391.4 g/mol
InChI Key: XKEYIUYWCSCMTA-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide, also known as MTIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTIP belongs to the class of thiazolidinone compounds, which have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide exerts its biological effects by binding to the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide acts as a selective PPAR-γ modulator, which means that it can selectively activate or inhibit the receptor's activity depending on the tissue and cellular context. By modulating PPAR-γ activity, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide can regulate the expression of various genes involved in inflammation, cancer, and diabetes.
Biochemical and physiological effects:
2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been shown to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. In addition, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Furthermore, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of genes involved in glucose uptake and utilization in skeletal muscle and adipose tissue.

Advantages and Limitations for Lab Experiments

2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using standard chemical techniques. In addition, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been extensively studied for its biological activities, which makes it a well-characterized compound for experimental use. However, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide also has limitations for lab experiments. It is a relatively new compound that has not been extensively tested in clinical trials, which means that its safety and efficacy in humans are not fully understood. In addition, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has a complex mechanism of action that requires further investigation to fully understand its biological effects.

Future Directions

There are several future directions for the study of 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide. One direction is to further investigate its anti-inflammatory effects in various disease models, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent in preclinical and clinical studies. Furthermore, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide could be studied for its potential role in the treatment of metabolic disorders, such as diabetes and obesity. Finally, the development of new synthetic analogs of 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide could lead to the discovery of more potent and selective PPAR-γ modulators with improved therapeutic properties.

Synthesis Methods

2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide can be synthesized using a multistep reaction process. The first step involves the condensation of 1-methyl-1H-indole-3-carbaldehyde and thiourea to form the intermediate 2-(1-methyl-1H-indol-3-yl)-2-imidazoline. The intermediate is then reacted with chloroacetyl chloride to form the chloroacetyl derivative, which is further reacted with N-phenylacetamide to form the final product, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide. The purity of the compound can be confirmed using various analytical techniques, such as NMR and HPLC.

Scientific Research Applications

2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic effects. 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In addition, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been reported to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, 2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

Product Name

2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[(5E)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C21H17N3O3S/c1-23-12-14(16-9-5-6-10-17(16)23)11-18-20(26)24(21(27)28-18)13-19(25)22-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,22,25)/b18-11+

InChI Key

XKEYIUYWCSCMTA-WOJGMQOQSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4

SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.